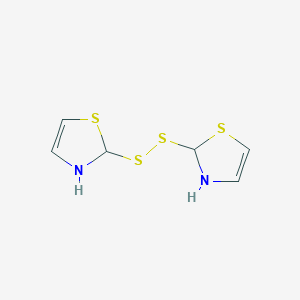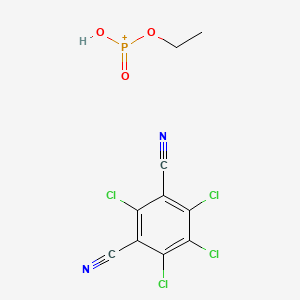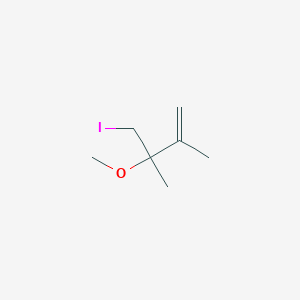
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- is an organic compound with a unique structure characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- typically involves the iodination of a suitable precursor. One common method is the free radical iodination of 1-Butene, 3-methoxy-2,3-dimethyl- using iodine and a radical initiator such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the butene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Major Products Formed:
Substitution: 1-Butene, 4-azido-3-methoxy-2,3-dimethyl-, 1-Butene, 4-cyano-3-methoxy-2,3-dimethyl-.
Oxidation: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-aldehyde, this compoundcarboxylic acid.
Reduction: 1-Butane, 4-iodo-3-methoxy-2,3-dimethyl-.
Scientific Research Applications
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The iodine atom is displaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion.
Oxidation Reactions: The methoxy group is oxidized through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The double bond in the butene backbone is reduced by the addition of hydrogen atoms, facilitated by a catalyst, converting it into an alkane.
Comparison with Similar Compounds
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- can be compared with other similar compounds such as:
1-Butene, 3,3-dimethyl-: Lacks the iodine and methoxy groups, making it less reactive in certain substitution and oxidation reactions.
2-Butene, 2,3-dimethyl-: Contains a different arrangement of methyl groups and a double bond, leading to different reactivity and applications.
1-Butene, 2,3-dimethyl-:
The uniqueness of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- lies in its specific functional groups, which impart distinct reactivity and make it valuable for specialized applications in research and industry.
Properties
CAS No. |
105543-02-0 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4-iodo-3-methoxy-2,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13IO/c1-6(2)7(3,5-8)9-4/h1,5H2,2-4H3 |
InChI Key |
FQKZMXTXUMFUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
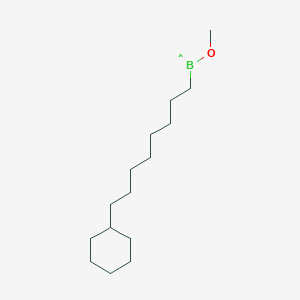
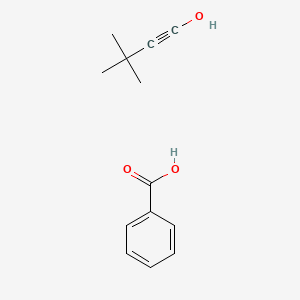
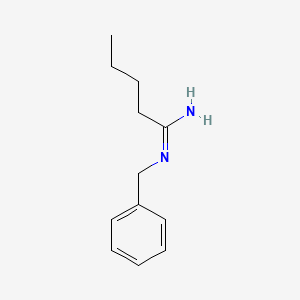
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
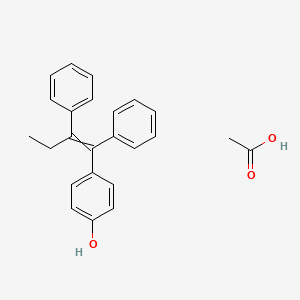
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
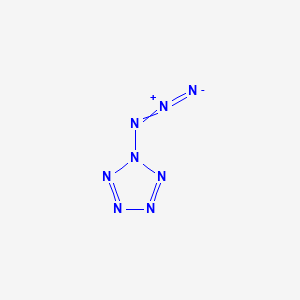
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
